molecular formula C12H22O B8363210 1-Vinyl-1-cyclodecanol

1-Vinyl-1-cyclodecanol

Cat. No.: B8363210
M. Wt: 182.30 g/mol
InChI Key: IZUAYBMCJPTUJF-UHFFFAOYSA-N
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Description

1-Vinyl-1-cyclodecanol (CAS 94325-83-4) is a monocyclic alcohol with a ten-membered cyclodecane ring substituted by a hydroxyl (-OH) and a vinyl (-CH₂CH₂) group on the same carbon atom. Its molecular formula is C₁₂H₂₂O, and it has a molecular weight of 182.30 g/mol . However, critical physicochemical data such as melting point, boiling point, and solubility remain unreported in available literature .

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-ethenylcyclodecan-1-ol

InChI

InChI=1S/C12H22O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h2,13H,1,3-11H2

InChI Key

IZUAYBMCJPTUJF-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCCCCCC1)O

Origin of Product

United States

Scientific Research Applications

Applications in Organic Chemistry

  • Synthesis of Macrocyclic Compounds :
    • The compound can serve as a precursor for macrocyclic ketones through thermal rearrangement. This property is exploited in the synthesis of complex cyclic structures that are significant in medicinal chemistry and materials science .
  • Reactivity Studies :
    • 1-Vinyl-1-cyclodecanol has been studied for its reactivity under different conditions, providing insights into its potential as a building block for more complex organic molecules. Its ability to undergo rearrangement reactions under mild conditions makes it an attractive candidate for synthetic routes in organic synthesis .

Pharmaceutical Applications

  • Anticancer Research :
    • Recent studies have indicated that derivatives of cyclodecanol compounds exhibit anticancer properties. For instance, certain analogs have shown efficacy against various cancer cell lines, including those for leukemia and breast cancer. This highlights the potential of 1-vinyl-1-cyclodecanol derivatives in developing new anticancer agents .
  • Drug Development :
    • The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Researchers are exploring its derivatives for their pharmacological activities, including anti-inflammatory and antimicrobial properties .

Materials Science Applications

  • Polymer Chemistry :
    • 1-Vinyl-1-cyclodecanol can be used as a monomer in polymerization processes to create novel polymers with specific properties. These polymers may find applications in coatings, adhesives, and other materials requiring enhanced performance characteristics .
  • Odor Control Technologies :
    • The compound has been investigated for its potential use in odor control applications due to its ability to interact with malodorous compounds at the molecular level. This application is particularly relevant in environmental science and consumer products .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of cyclodecanol derivatives found that specific modifications to the 1-vinyl-1-cyclodecanol structure enhanced its efficacy against cancer cell lines such as COLO-205 (colon cancer). The research demonstrated significant selectivity and potency, suggesting further exploration into its use as a therapeutic agent .

Case Study 2: Polymer Synthesis

Research on the polymerization of 1-vinyl-1-cyclodecanol revealed its potential as a monomer that can lead to high-performance materials. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers, indicating promising applications in industrial settings .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-vinyl-1-cyclodecanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Key Features Reference
1-Vinyl-1-cyclodecanol C₁₂H₂₂O 182.30 10 -OH, -CH₂CH₂ Medium ring, vinyl group
1-Vinylcyclohexanol C₈H₁₄O 126.20 6 -OH, -CH₂CH₂ Smaller ring, similar substituents
1-Phenylcyclododecanol C₁₈H₂₈O 260.41 12 -OH, -C₆H₅ (phenyl) Larger ring, aromatic substituent
1-Ethynyl-1-cyclohexanol C₇H₁₀O 126.16 6 -OH, -C≡CH (ethynyl) Triple bond, higher reactivity
1-Methylcyclopentanol C₆H₁₂O 100.16 5 -OH, -CH₃ Smallest ring, alkyl substituent

Key Observations :

  • Ring Size: 1-Vinyl-1-cyclodecanol’s ten-membered ring places it between smaller analogs like 1-vinylcyclohexanol (6-membered) and larger systems like 1-phenylcyclododecanol (12-membered). Larger rings may exhibit increased conformational flexibility but reduced strain .
  • Substituent Effects: The vinyl group (-CH₂CH₂) in 1-vinyl-1-cyclodecanol contrasts with the phenyl group in 1-phenylcyclododecanol (electron-withdrawing aromatic system) and the ethynyl group (-C≡CH) in 1-ethynyl-1-cyclohexanol (higher reactivity due to sp-hybridization) .
  • Molecular Weight: The molecular weight increases with ring size and substituent complexity (e.g., 1-phenylcyclododecanol at 260.41 g/mol vs. 1-vinyl-1-cyclodecanol at 182.30 g/mol) .

Reactivity and Functional Group Analysis

  • Hydroxyl Group: All compounds feature a hydroxyl group, enabling participation in esterification, oxidation, or hydrogen-bonding interactions. Steric hindrance from larger rings (e.g., cyclodecanol vs. cyclopentanol) may slow reaction kinetics .
  • Unsaturated Substituents: The vinyl group in 1-vinyl-1-cyclodecanol and 1-vinylcyclohexanol allows for electrophilic addition reactions (e.g., bromination) or polymerization . The ethynyl group in 1-ethynyl-1-cyclohexanol exhibits higher reactivity due to the triple bond’s electron deficiency, enabling click chemistry (e.g., azide-alkyne cycloaddition) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-Vinyl-1-cyclodecanol, and how can their efficiency be systematically compared?

  • Methodological Answer : The synthesis of 1-vinyl-1-cyclodecanol typically involves cyclopropane functionalization strategies, such as alkynylcyclopropane derivatization or vinylidenecyclopropane intermediates. Key steps include ring-opening reactions and stereochemical control . To compare efficiency, researchers should:

  • Design experiments varying catalysts (e.g., transition metals), solvents, and temperatures.
  • Use ANOVA to analyze yield differences across conditions, ensuring variables like reaction time are controlled .
  • Apply systematic review principles (e.g., Cochrane criteria) to aggregate data from heterogeneous studies, addressing biases in literature-reported yields .

Q. Which spectroscopic techniques are most robust for characterizing 1-Vinyl-1-cyclodecanol’s structural and stereochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming vinyl and cyclodecanol moieties. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while Infrared (IR) spectroscopy identifies hydroxyl and vinyl C-H stretches . For stereochemical analysis:

  • Controlled experiments should compare computed (DFT) vs. experimental spectra to resolve ambiguities.
  • Use error analysis frameworks (e.g., NIST guidelines) to quantify instrumental uncertainties and validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for 1-Vinyl-1-cyclodecanol across different solvents?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). A mixed-design ANOVA is recommended to:

  • Test interactions between solvent type (categorical) and temperature (continuous) on stability metrics .
  • Incorporate scoping reviews (Arksey & O’Malley framework) to map methodological inconsistencies in prior studies, such as calibration protocols or impurity thresholds .
  • Replicate experiments under standardized conditions (e.g., ASTM guidelines) with controlled humidity and oxygen levels .

Q. What computational strategies are optimal for modeling 1-Vinyl-1-cyclodecanol’s reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts reaction pathways and transition states. To validate models:

  • Compare computational results with kinetic data (e.g., Arrhenius plots) from controlled lab experiments.
  • Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant) affecting accuracy.
  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions aligning with gaps in catalytic cyclopropane chemistry .

Q. How should researchers design a longitudinal study to assess 1-Vinyl-1-cyclodecanol’s degradation under varying environmental conditions?

  • Methodological Answer :

  • Variables : Temperature (continuous), light exposure (categorical: UV vs. visible), and pH (continuous).
  • Sampling : Use a factorial design to test all variable combinations, with triplicate measurements to quantify variance .
  • Data Analysis : Apply Cox proportional hazards models to predict degradation rates, supplemented by HPLC-MS for metabolite identification .
  • Ethical Compliance : Ensure anonymization of raw data and adherence to institutional review protocols for hazardous material handling .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are suitable for analyzing non-linear relationships in 1-Vinyl-1-cyclodecanol’s structure-activity data?

  • Methodological Answer :

  • Non-parametric tests (e.g., Spearman’s rank correlation) assess monotonic relationships without assuming linearity.
  • Machine learning (e.g., Random Forest regression) identifies hidden interactions between substituents and activity.
  • Power analysis (G*Power software) pre-determines sample sizes to avoid Type II errors in small datasets .

Q. How can systematic reviews address reproducibility challenges in 1-Vinyl-1-cyclodecanol research?

  • Methodological Answer :

  • Follow PRISMA guidelines for literature screening, emphasizing studies with detailed supplementary materials (e.g., NMR spectra, raw chromatograms) .
  • Use risk-of-bias tools (e.g., ROBIS) to exclude studies lacking control groups or randomization.
  • Conduct meta-regression to quantify the impact of lab-specific factors (e.g., glovebox purity) on reported outcomes .

Tables for Comparative Analysis

Variable ANOVA Type Key Considerations Reference
Solvent polarityMixed-designControl for trace water content
Catalytic loadingFactorialInteraction with temperature
Stereochemical purityOne-wayNormalize via internal standards

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